4-Ethyl-3-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
4-Ethyl-3-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step involves the reaction of the pyridazine intermediate with a piperidine derivative, often under reflux conditions.
Attachment of the Oxadiazole Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperature.
Substitution: Sodium hydride, dimethylformamide (DMF), reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
4-Ethyl-3-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, leading to the disruption of cellular functions.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, affecting signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-methyl-6-(piperidin-4-ylmethoxy)pyridazine: Lacks the oxadiazole ring, making it less complex.
4-Ethyl-3-methyl-6-(1,2,4-oxadiazol-5-yl)pyridazine: Lacks the piperidine ring, resulting in different chemical properties.
3-Methyl-6-(1,2,4-oxadiazol-5-yl)pyridazine: Lacks both the ethyl group and the piperidine ring, leading to a simpler structure.
Uniqueness
4-Ethyl-3-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine is unique due to its combination of three distinct rings (pyridazine, piperidine, and oxadiazole) and the presence of multiple functional groups
Properties
Molecular Formula |
C17H25N5O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-[[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H25N5O2/c1-4-15-9-16(20-19-12(15)2)23-11-14-5-7-22(8-6-14)10-17-18-13(3)21-24-17/h9,14H,4-8,10-11H2,1-3H3 |
InChI Key |
UCQHCFQOUAPOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)CC3=NC(=NO3)C |
Origin of Product |
United States |
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